molecular formula C16H9FN4S4 B2630981 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862974-93-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2630981
CAS No.: 862974-93-4
M. Wt: 404.51
InChI Key: VCNFWWFOMJIKQQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a useful research compound. Its molecular formula is C16H9FN4S4 and its molecular weight is 404.51. The purity is usually 95%.
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Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H9FN3S3\text{C}_{12}\text{H}_{9}\text{F}\text{N}_{3}\text{S}_{3}

This molecular formula indicates the presence of fluorine and sulfur atoms, which are critical for its biological activity. The incorporation of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study highlighted that compounds with similar structures to this compound showed potent growth inhibition in various human cancer cell lines, including breast and colon cancers. The IC50 values ranged from 1.94 to 3.46 μM for certain derivatives .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves cell cycle arrest and inhibition of tubulin polymerization. Specifically, compounds were found to induce G2/M phase arrest in MCF-7 breast cancer cells, leading to apoptosis .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties:

  • Antifungal and Antibacterial Effects : Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mode of action often involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that benzothiazole compounds can inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes in cells. This inhibition can lead to increased susceptibility of cancer cells to chemotherapy .
  • Alteration of Protein Expression : Proteomic analyses have revealed that exposure to benzothiazole derivatives results in significant changes in protein expression profiles associated with stress responses and energy metabolism in various organisms .

Case Studies

Several case studies have documented the effects of benzothiazole derivatives:

  • Study on Cancer Cell Lines : A specific study evaluated the effects of a related benzothiazole compound on different tumor cell lines and found that it induced apoptosis through the mitochondrial pathway. The study concluded that these compounds could be further developed into therapeutic agents for cancer treatment .
  • Microbial Resistance Studies : Another investigation focused on the antifungal activity against Sclerotinia sclerotiorum, demonstrating that benzothiazole derivatives could serve as potential agents for agricultural applications against plant pathogens .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 values between 1.94 - 3.46 μM ,
AntimicrobialEffective against bacteria and fungi ,
Enzyme InhibitionInhibits GST activity
Protein ExpressionAlters expression profiles in response

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4S4/c1-22-16-19-9-6-5-8-12(13(9)25-16)24-14(18-8)21-15-20-11-7(17)3-2-4-10(11)23-15/h2-6H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFWWFOMJIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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